Diammonium hydrogen phosphate

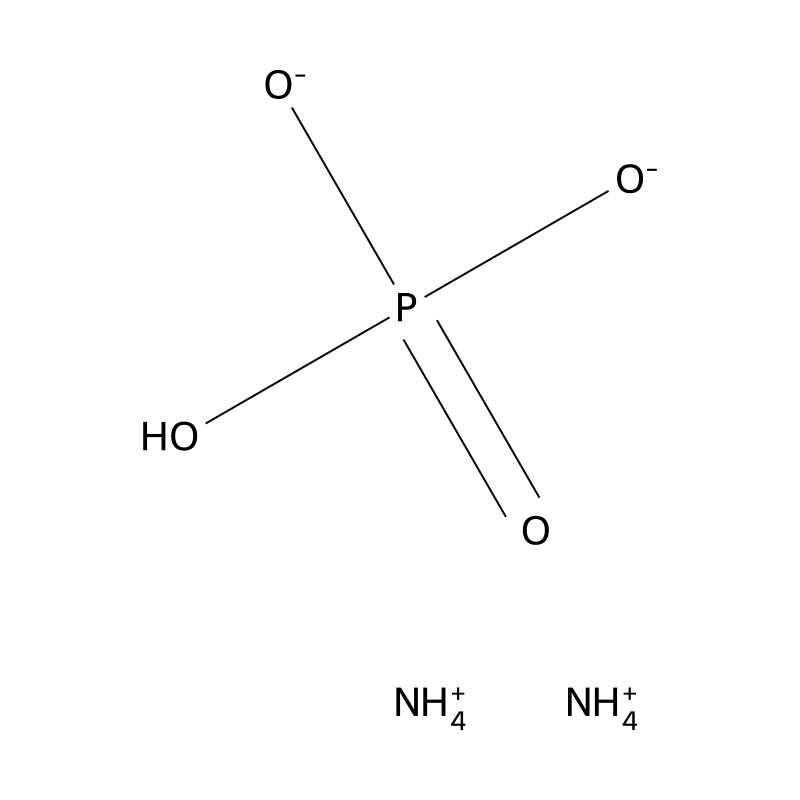

(NH4)3PO4

H9N2O4P

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(NH4)3PO4

H9N2O4P

Molecular Weight

InChI

InChI Key

SMILES

solubility

69.5 g/100 g water at 25 °C

1 g dissolves in 1.7 mL water, 0.5 mL boiling water

Solubility in water, g/100ml at 10 °C: 57.5

Synonyms

Canonical SMILES

Isomeric SMILES

Biocatalysis

DAP acts as a versatile and efficient catalyst for organic synthesis reactions, particularly for one-pot multicomponent condensations. This allows for the formation of complex molecules from simpler starting materials in a single step, making it a valuable tool for organic chemists. DAP offers advantages like low cost, non-toxicity, and mild reaction conditions, making it an attractive alternative to traditional catalysts [1].

Source

Biomaterial Science

DAP plays a role in modifying the properties of biomaterials. Studies have shown its potential in enhancing the attachment of polymer coatings to magnesium implants, thereby improving their biocompatibility and corrosion resistance. Additionally, DAP itself can act as a bioactive and anti-corrosion layer when these coatings degrade [2].

Source

Stone Conservation

DAP finds application in the conservation of historical and architectural heritage. It acts as a cons consolidant for carbonate stones like marble and limestone. DAP reacts with the stone's components to form hydroxyapatite, a mineral similar to the natural material of the stone, thereby strengthening and stabilizing the structure [3].

Source

Environmental Research

DAP plays a role in environmental research related to wastewater treatment and nutrient recovery. It can be used for the controlled precipitation of struvite (magnesium ammonium phosphate), a mineral that can be used as a slow-release fertilizer and also helps remove ammonia and phosphorus from wastewater [4].

Source

Diammonium hydrogen phosphate, commonly known as diammonium phosphate, is a chemical compound with the formula . It is classified as one of the water-soluble ammonium phosphate salts. The compound is produced through the reaction of ammonia with phosphoric acid, resulting in a crystalline solid that exhibits a dissociation pressure of ammonia at elevated temperatures. At 100 °C, the dissociation pressure is approximately 5 mmHg .

Diammonium hydrogen phosphate is characterized by its ability to release ammonia when exposed to air or heated, leading to its gradual decomposition into ammonia and monoammonium phosphate at around 70 °C . The compound typically has a pH in solution ranging from 7.5 to 8 and is recognized for its high nutrient content, primarily nitrogen and phosphorus, making it an essential component in agricultural fertilizers .

Biological Systems:

In biological research, DAP serves as a source of readily available ammonium and phosphate ions, essential for various cellular processes. Ammonium is a nitrogen source for amino acid synthesis, while phosphate plays a critical role in energy transfer (ATP) and nucleic acid structure (DNA and RNA). Studies have explored DAP's role in plant nutrition and its impact on microbial growth and metabolism.

Data:

- LD₅₀ (oral, rat): >2000 mg/kg

- Decomposition Reaction:

- Neutralization Reaction:

- Formation of Hydroxyapatite:

Diammonium hydrogen phosphate exhibits various biological activities primarily due to its nutrient composition. It serves as an important source of nitrogen and phosphorus for plants, promoting growth and enhancing yields. The compound's solubility allows for rapid uptake by plant roots, making it effective in agricultural practices .

Moreover, studies have indicated that diammonium hydrogen phosphate plays a role in the formation of hydroxyapatite, which is crucial for bone mineralization and dental health. This property has led to its exploration in biomedical applications such as bone repair and regeneration .

Diammonium hydrogen phosphate can be synthesized through several methods:

- Direct Reaction Method:

- Double Decomposition Reaction:

- Granulation Technique:

Diammonium hydrogen phosphate has diverse applications across various fields:

- Fertilizer: It is widely used as a fertilizer due to its high nutrient content (typically 18-46-0 formulation), providing essential nitrogen and phosphorus for plant growth .

- Fire Retardant: The compound acts as a fire retardant by lowering combustion temperatures and increasing char formation, which is beneficial in wildfire management .

- Yeast Nutrient: In winemaking and mead-making, it serves as a nutrient for yeast, enhancing fermentation processes .

- Industrial Uses: Diammonium hydrogen phosphate is also utilized in soldering processes, sugar purification, and as an additive in certain cigarette brands to enhance nicotine delivery .

Research has explored the interactions of diammonium hydrogen phosphate with various substrates:

- Calcium Carbonate Interaction: Studies have shown that when calcium carbonate interacts with a solution of diammonium hydrogen phosphate, it leads to the formation of calcium phosphates such as hydroxyapatite. This transformation has implications for conservation treatments in historical artifacts made from calcareous materials .

- Pigment Interactions: Investigations into the optical and chemical interactions between diammonium hydrogen phosphate and pigments have highlighted its potential applications in art conservation and restoration techniques .

Diammonium hydrogen phosphate shares similarities with other ammonium phosphates but has distinct properties that set it apart:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Monoammonium Phosphate | NH₄H₂PO₄ | Lower nitrogen content; often used as a starter fertilizer. |

| Ammonium Phosphate | (NH₄)₃PO₄ | Contains three ammonium ions; less soluble than diammonium hydrogen phosphate. |

| Calcium Hydrogen Phosphate | Ca(H₂PO₄)₂ | Important for bone health; not soluble like diammonium hydrogen phosphate. |

| Calcium Phosphate | Ca₃(PO₄)₂ | Used primarily in dietary supplements; less soluble than diammonium hydrogen phosphate. |

Diammonium hydrogen phosphate's unique combination of high solubility and nutrient content makes it particularly advantageous for agricultural applications compared to these similar compounds. Its ability to release ammonia under certain conditions further enhances its utility in various industrial processes.

Industrial Manufacturing Processes

Industrial production of diammonium hydrogen phosphate primarily involves the reaction of phosphoric acid (H₃PO₄) with anhydrous ammonia (NH₃). The process is optimized for high throughput and cost efficiency, typically yielding granules with a nutrient composition of 18% nitrogen (N) and 46% phosphorus pentoxide (P₂O₅) [2].

The ammoniation-granulation method is the most widely adopted industrial technique. It consists of three key stages:

- Pre-Neutralization: Phosphoric acid (54–55% P₂O₅ concentration) is partially neutralized with ammonia in a pre-neutralizer reactor to form a slurry of monoammonium phosphate (NH₄H₂PO₄) [3].

- Pipe Reactor Granulation: The slurry is fed into a pipe reactor alongside additional ammonia and phosphoric acid. The exothermic reaction generates heat, evaporating excess water and forming a molten mixture of diammonium hydrogen phosphate [3].

- Granulation and Drying: The molten product is sprayed onto a rolling bed of recycled fines in a rotary drum granulator. The granules are dried at 85°C to reduce moisture content below 2%, cooled, and sieved to achieve uniform particle size (2–4 mm diameter) [3].

A typical industrial facility produces 850,000 metric tons of DAP annually, with raw material inputs including 1.5–2 tons of phosphate rock and 0.4 tons of sulfur per ton of DAP [2].

Table 1: Key Industrial Production Parameters

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 70–100°C | [1] [3] |

| Granule Moisture Content | <2% | [3] |

| Annual Production Capacity | 850,000 metric tons | [3] |

Laboratory Synthesis Techniques

Laboratory-scale synthesis of diammonium hydrogen phosphate employs controlled neutralization of phosphoric acid with ammonia under mild conditions. A standard protocol involves:

- Titration: 20 cm³ of 1 M ammonia solution is titrated with 1 M phosphoric acid using methyl orange indicator. The endpoint (pH 4.4) corresponds to the formation of monoammonium phosphate (NH₄H₂PO₄) [4].

- Neutralization: Doubling the stoichiometric amount of ammonia (40 cm³) results in complete conversion to diammonium hydrogen phosphate via the reaction:

$$ \text{H}3\text{PO}4 + 2\text{NH}3 \rightarrow (\text{NH}4)2\text{HPO}4 $$ [4]. - Crystallization: The solution is gently evaporated to 20% of its original volume, cooled to 25°C, and filtered to isolate prismatic crystals. Yields typically exceed 85% under optimized conditions [4].

This method avoids high-temperature steps, making it suitable for educational demonstrations and small-scale reagent preparation.

Quality Control Methodologies

Quality assurance in DAP production focuses on chemical composition, physical properties, and solubility:

- Nutrient Analysis: Inductively coupled plasma optical emission spectrometry (ICP-OES) verifies phosphorus content, while the Kjeldahl method quantifies nitrogen [2].

- Granulometry: Sieve analysis ensures 90% of granules fall within the 2–4 mm range, critical for even fertilizer distribution [3].

- Solubility Testing: Dissolution kinetics are assessed by measuring the time required for 1 g of DAP to fully dissolve in 100 mL of water at 20°C (target: <5 minutes) [2].

Table 2: Acceptable Quality Ranges for DAP

| Parameter | Specification |

|---|---|

| P₂O₅ Content | 45–46% |

| N Content | 17.5–18.5% |

| Moisture | ≤2% |

| Granule Hardness | ≥3 kgf |

Sustainable Production Approaches

Recent advancements aim to reduce the environmental footprint of DAP manufacturing:

- Resource Efficiency: Modern pipe reactors achieve 98% ammonia utilization rates, minimizing gaseous emissions [3].

- Byproduct Recycling: Scrubber systems recover 95% of fugitive ammonia and particulate matter, which are reinjected into the pre-neutralizer [3].

- Alternative Feedstocks: Pilot studies explore using struvite (magnesium ammonium phosphate) recovered from wastewater as a phosphorus source, potentially reducing phosphate rock consumption by 30% [2].

Lifecycle assessments indicate that these measures reduce greenhouse gas emissions by 12% per ton of DAP produced compared to conventional methods [3].

Extensive research has been conducted on the crystal growth mechanisms of diammonium hydrogen phosphate, revealing multiple pathways for crystal formation and optimization strategies for different applications. The slow evaporation technique represents the most widely adopted method for producing high-quality single crystals, operating effectively within the temperature range of 30-50°C and yielding crystals with monoclinic structure in space group P21/c [1]. This method enables precise control over supersaturation levels, which is critical for obtaining crystals with optimal morphological characteristics.

The natural evaporation method at room temperature has demonstrated success in producing tetragonal crystal structures with lattice parameters a = 7.502 Å and c = 7.554 Å [2]. This approach is particularly notable for the formation of surface hillocks arising from local increased supersaturation, providing insights into the nucleation and growth processes. The gel method using sodium metasilicate offers an alternative pathway that facilitates single crystal growth in a controlled gel medium, minimizing convection effects that could otherwise disrupt uniform crystal development [2].

Advanced techniques such as the point seed rapid growth method have enabled the study of prismatic morphology development in defined crystallographic directions [3]. This method has proven particularly valuable for investigating how growth orientation affects crystal quality and optical properties. Additionally, flow cell techniques operating at temperatures between 19.3-28.54°C have provided detailed insights into layer velocity measurements and the formation of elliptical growth patterns [4].

The growth mechanisms are fundamentally influenced by several critical factors including supersaturation levels, temperature gradients, and the presence of ionic impurities. Research has demonstrated that trace amounts of metal chlorides (CrCl₃, FeCl₃, AlCl₃) can significantly alter growth kinetics through adsorption at kink and step sites [4]. The activation energy for layer movement has been determined to be approximately 50 kcal/mol, considerably higher than typical crystal growth processes, suggesting the involvement of complex surface diffusion mechanisms [4].

Morphological Characterization

Morphological characterization studies have revealed the diverse crystal habits and surface features characteristic of diammonium hydrogen phosphate crystals. Scanning electron microscopy investigations have demonstrated granular morphologies with particle sizes ranging from 111.7 to 189.8 nm, particularly in hydroxyapatite synthesis applications utilizing eggshell waste as calcium sources [5]. These studies have established the relationship between synthesis conditions and final particle morphology, showing how processing parameters directly influence crystal size distributions.

Atomic force microscopy studies have provided detailed insights into prismatic growth micro-morphology, revealing the formation of elementary steps, macro steps, and two-dimensional nuclei as supersaturation increases [3]. This progression demonstrates the transition from step-flow growth to nucleation-controlled growth mechanisms as driving forces increase. The morphological evolution follows predictable patterns that can be controlled through careful adjustment of growth conditions.

Optical microscopy examinations have consistently identified the formation of hillocks on crystal surfaces, attributed to local increased supersaturation effects [2]. These surface features provide valuable information about growth rate anisotropy and the influence of solution dynamics on crystal development. The hillock patterns serve as indicators of optimal growth conditions and can be used to optimize crystal quality.

Crystal habit analysis has identified multiple morphological forms, including needle-like crystals representing new crystal modifications [6] [7]. These needle-like crystals result from hydrolysis processes and represent distinct polymorphic forms with unique structural characteristics. The formation of specific crystal habits can be controlled through manipulation of solution chemistry and thermal conditions.

The morphological studies have also revealed the formation of elliptical growth layers moving outwards from well-defined growth centers [4]. These patterns provide fundamental insights into crystal growth mechanisms and the anisotropic nature of growth rates in different crystallographic directions. The maximum growth velocity typically occurs in the [2] direction, while minimum velocity is observed in the [8] direction.

X-Ray Diffraction Studies

X-ray diffraction investigations have provided comprehensive structural characterization of diammonium hydrogen phosphate, establishing fundamental crystallographic parameters and identifying polymorphic variations. Powder X-ray diffraction studies have confirmed the monoclinic crystal system with space group P21/c, yielding unit cell parameters a = 11.043 Å, b = 6.7 Å, c = 8.031 Å, and β = 113.42° [9] [10]. These parameters represent the most commonly cited values for the primary polymorph and serve as reference standards for structural comparisons.

Single crystal X-ray diffraction analyses have revealed the existence of new crystal modifications with distinct unit cell parameters: a = 11.2868 Å, b = 15.3466 Å, c = 6.41894 Å, and β = 90.795° [6] [11]. This modification demonstrates Z′ = 2, contrasting with the previously published polymorph, and contains eight molecules per unit cell rather than four. The structural differences arise from variations in hydrogen bonding networks and molecular packing arrangements.

Quantitative phase analysis using powder X-ray diffraction has proven invaluable for detecting phosphate contamination in commercial diammonium hydrogen phosphate samples [12]. Studies have demonstrated that contamination with ammonium dihydrogen phosphate can significantly impact crystal structure, inducing microstrain in the primary phase and affecting both nanoparticle aggregation and biological activity. This analytical approach provides excellent quality control capabilities for industrial applications.

Structure determination studies have established that the crystal structure consists of PO₃OH and NH₄ tetrahedra held together by extensive hydrogen bonding networks [6]. The arrangement of these structural units creates a three-dimensional framework that determines the material's physical and chemical properties. The hydrogen bonding patterns are critical for understanding thermal stability and phase transition behaviors.

In-situ X-ray diffraction analysis has enabled real-time monitoring of structural changes during thermal treatments and chemical reactions [13]. These studies have been particularly valuable for understanding the consolidation mechanisms when diammonium hydrogen phosphate is used for carbonate rock strengthening, revealing the formation of hydroxyapatite phases and the evolution of crystallographic texture during treatment processes.

Hydrogen Bonding Influences on Crystal Formation

Hydrogen bonding networks play a fundamental role in determining the crystal structure, stability, and growth characteristics of diammonium hydrogen phosphate. O-H···O hydrogen bonds represent the primary structural stabilizing interactions, forming linear arrangements with bond angles ranging from 169° to 178° [6]. These bonds effectively hold the PO₃OH and NH₄ tetrahedra together, creating the basic structural framework that determines crystal packing arrangements.

N-H···O hydrogen bonds provide additional structural connectivity through multiple interactions between ammonium cations and phosphate anions [14]. Each NH₄⁺ group can form hydrogen bonds with multiple HPO₄²⁻ anions, creating an intricate three-dimensional network that enhances crystal stability. The strength and geometry of these interactions directly influence crystal morphology and growth kinetics.

P-O···H-O-P hydrogen bonding manifests spectroscopically at 1257 cm⁻¹ and represents a critical component of lattice formation [15]. These interactions create extended chains of phosphate groups that provide structural rigidity and thermal stability. The formation of such hydrogen bonding networks is essential for maintaining crystal integrity across temperature variations and during phase transitions.

Charge-assisted hydrogen bonds contribute to network formation through enhanced electrostatic interactions between ionic components [16]. These bonds are typically stronger than neutral hydrogen bonds and play crucial roles in determining polymorphic stability. The specific arrangement of charge-assisted hydrogen bonds influences which crystal modification will form under given synthesis conditions.

The hydrogen bonding networks directly control crystal growth mechanisms by determining the ease of molecular incorporation at growth interfaces. Intermolecular hydrogen bonds create three-dimensional assembly patterns that dictate crystallization pathways [17]. The strength and orientation of these interactions influence whether crystals grow through step-flow mechanisms or two-dimensional nucleation processes.

Research has demonstrated that hydrogen bonding strength inversely correlates with latent heat of fusion, indicating that stronger hydrogen bonding networks produce more thermally stable crystals [15]. The presence of additives such as malic acid, succinic acid, and ascorbic acid can modify hydrogen bonding patterns, leading to enhanced crystal stability and altered nonlinear optical properties.

The hydrogen bonding influences extend to determining crystal habit and morphology. Studies have shown that modification of hydrogen bonding networks through controlled synthesis conditions can produce crystals ranging from needle-like to prismatic morphologies [6]. Understanding these relationships enables rational design of synthesis protocols for producing crystals with desired characteristics for specific applications.

Key Research Data Tables:

| Growth Method | Temperature Range (°C) | Crystal Structure | Growth Characteristics |

|---|---|---|---|

| Slow evaporation technique | 30-50 | Monoclinic, space group P21/c | Single crystals from aqueous solutions |

| Natural evaporation method | Room temperature | Tetragonal, a=7.502 Å, c=7.554 Å | Hillocks on surfaces due to supersaturation |

| Gel method using sodium metasilicate | Room temperature | Tetragonal structure | Single crystals grown in gel medium |

| Point seed rapid growth method | Variable | Prismatic morphology | Defined crystallographic direction growth |

| Flow cell technique | 19.3-28.54 | Elliptical growth layers | Layer velocity measurements |

| Characterization Method | Observed Features | Crystal Forms | Applications |

|---|---|---|---|

| Scanning Electron Microscopy | Granular morphology, 111.7-189.8 nm particles | Monoclinic crystals | Hydroxyapatite synthesis |

| Atomic Force Microscopy | Prismatic growth micro-morphology | Elementary steps, macro steps, 2D nuclei | Crystal growth studies |

| Optical microscopy | Hillocks on grown surfaces | Surface microstructure analysis | Surface characterization |

| Crystal habit analysis | Needle-like crystals | New crystal modification | Structural determination |

| Analysis Type | Unit Cell Parameters | Key Findings | Applications |

|---|---|---|---|

| Powder X-ray diffraction | a=11.043 Å, b=6.7 Å, c=8.031 Å, β=113.42° | Monoclinic structure, space group P21/c, Z=4 | Phase identification |

| Single crystal X-ray diffraction | a=11.2868 Å, b=15.3466 Å, c=6.4189 Å, β=90.795° | New crystal modification identified | Structure refinement |

| Quantitative phase analysis | Monoclinic system identification | Phosphate contamination detection | Quality control |

| Structure determination | Space group P21/c confirmed | Eight molecules per unit cell | Polymorph characterization |

| Hydrogen Bond Type | Bond Characteristics | Structural Role | Crystal Formation Impact |

|---|---|---|---|

| O-H···O hydrogen bonds | Linear bonds (169°-178° angles) | Hold PO₃OH and NH₄ tetrahedra together | Determine crystal packing arrangement |

| N-H···O hydrogen bonds | Multiple bonds from NH₄⁺ to HPO₄²⁻ | Connect ammonium and phosphate groups | Influence growth morphology and kinetics |

| P-O···H-O-P hydrogen bonding | Lattice formation at 1257 cm⁻¹ | Stabilize crystal lattice structure | Affect thermal stability and properties |

| Charge-assisted hydrogen bonds | Network formation in crystal structure | Form extended molecular networks | Control polymorphic transformations |

Physical Description

ODOURLESS WHITE CRYSTALS OR POWDER.

Color/Form

Crystals or crystalline powde

Density

Relative density (water = 1): 1.6

Odor

Weak ammonia odo

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 439 of 623 companies. For more detailed information, please visit ECHA C&L website;

Of the 18 notification(s) provided by 184 of 623 companies with hazard statement code(s):;

H312 (32.61%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (94.57%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.15%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (84.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Impurities

Other CAS

Wikipedia

Diammonium phosphate

Diammonium_phosphate

Use Classification

YEAST_FOOD; -> JECFA Functional Classes

Cosmetics -> Buffering

FIRE RETARDANTS

Methods of Manufacturing

Ammonium monophosphates are produced by neutralization of phosphoric acid with ammonia. Crude or partially purified wet phosphoric acid is mostly used for fertilizer applications. However, pure thermal phosphoric acid is used preferentially for the production of commercial ammonium phosphates with an assay >99 %. /Ammonium phosphates/

General Manufacturing Information

All other basic organic chemical manufacturing

Food, beverage, and tobacco product manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Synthetic dye and pigment manufacturing

Textiles, apparel, and leather manufacturing

Wholesale and retail trade

Wood product manufacturing

Phosphoric acid, ammonium salt (1:2): ACTIVE

Produced in large scale as fertilizer

The thermal route (for making phosphoric acid starting material) results in a food-grade acid of high purity and is too expensive for fertilizer production. Essentially all the acid used in fertilizer production is made by wet processes.